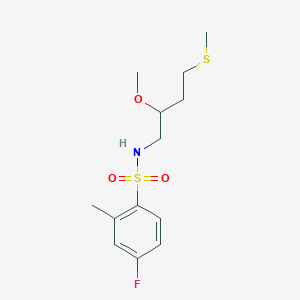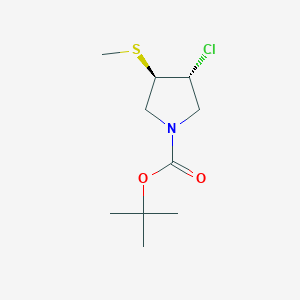
Tert-butyl (3R,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The tert-butyl group is a functional group in organic chemistry with the formula -C(CH3)3. It’s derived from butane and consists of a central carbon atom bonded to three methyl groups and the remaining bond attached to the rest of the molecule .
Molecular Structure Analysis
The molecular structure of a compound with a tert-butyl group would include this group attached to the rest of the molecule. The exact structure would depend on the other components of the molecule .Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern. It’s used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound with a tert-butyl group would depend on the other components of the molecule. These could include properties like molecular weight, melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique
Versatile Intermediates for Asymmetric Synthesis
Tert-butyl (3R,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate and related compounds are highly versatile intermediates for the asymmetric synthesis of amines. This includes the preparation of N-tert-butanesulfinyl imines, which are key for synthesizing a wide range of enantioenriched amines, including alpha-branched and alpha, alpha-dibranched amines, as well as alpha- and beta-amino acids. This methodology leverages the tert-butanesulfinyl group's role as an activating and chiral directing group that is easily removed post-reaction (Ellman, Owens, & Tang, 2002).
Chiral Auxiliary and Building Block in Peptide Synthesis
The compound acts as a chiral auxiliary in the synthesis of enantiomerically pure compounds, demonstrating its utility in complex chemical transformations. For example, it has been used in the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and as a chiral building block in dipeptide synthesis. This showcases its effectiveness in facilitating stereoselective chemical reactions and its comparison with other chiral auxiliaries for similar transformations (Studer, Hintermann, & Seebach, 1995).
Synthetic Precursor for Medicinally Significant Candidates
The synthesis and characterization of tert-butyl (3R,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate derivatives from L-Serine highlights its role as an important synthetic precursor for the development of medicinally significant candidates. This includes its application in the synthesis of N-Boc protected oxazolidines, illustrating its value in producing key intermediates for further pharmaceutical development (Khadse & Chaudhari, 2015).
Catalysis and Dynamic Kinetic Resolution
The compound also finds applications in catalysis and dynamic kinetic resolution, serving as a novel chiral auxiliary. It facilitates stereoselective carbon-carbon bond formation, showcasing its potential in the development of chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives, which are essential for synthesizing biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl (3R,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2S/c1-10(2,3)14-9(13)12-5-7(11)8(6-12)15-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKBZINDMBNOFY-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3R,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

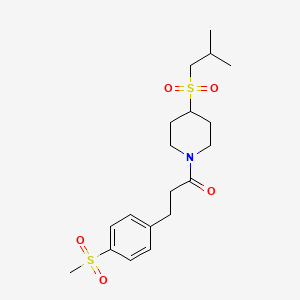

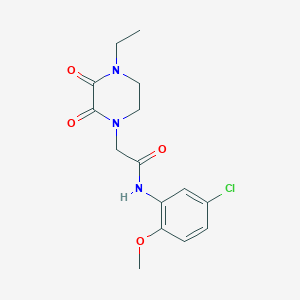
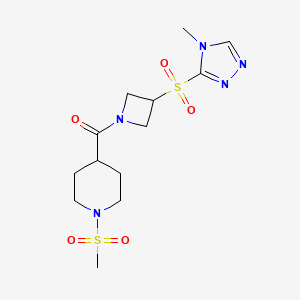
![1-Benzyl-4-[4-(2-methoxyphenoxy)benzenesulfonyl]piperazine](/img/structure/B2829815.png)
![Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoethyl)amino]phenoxy}ethoxy)anilino]acetate](/img/structure/B2829816.png)
![4-Methyl-6-(2-methylphenyl)-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
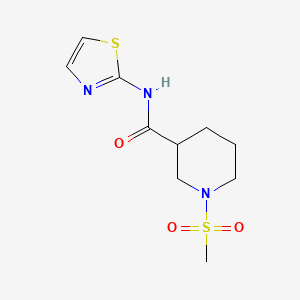
![1-(4-methoxyphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2829820.png)
![N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2829821.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2829823.png)
![6-chloro-N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine](/img/structure/B2829825.png)

